molecular formula C16H12FN3O2 B2386302 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide CAS No. 914658-85-8

6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Cat. No. B2386302
CAS RN: 914658-85-8
M. Wt: 297.289
InChI Key: UCQYSVRJKPTEDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, including 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, is a topic of active research. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . Chemical modification of quinoline is one of the commonest approaches used in drug discovery .


Molecular Structure Analysis

The molecular weight of 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide is 297.289. The structure of this compound includes a quinoline nucleus, which is present in numerous biological compounds .


Chemical Reactions Analysis

Quinoline derivatives, including 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Toll-like Receptor 2 Agonistic Activity

Research has identified 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(pyridin-3-ylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide as a Toll-like receptor 2 (TLR2) agonist, highlighting its potential in developing vaccine adjuvants. Structure-activity relationship studies focusing on the carboxamide moiety have revealed analogues capable of inducing chemokines and cytokines in a TLR2-dependent manner, suggesting new leads for vaccine adjuvant development (Hu et al., 2018).

Selective Inhibition of Ataxia Telangiectasia Mutated Kinase

A novel series of 3-quinoline carboxamides, including analogs of the specified compound, has been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These inhibitors demonstrate significant potency and selectivity, with properties suitable for oral administration. They have shown efficacy in combination with the DSB-inducing agent irinotecan in disease-relevant models, representing a promising direction for therapeutic intervention (Degorce et al., 2016).

Fluorescent Chemosensor for Zn(2+)

The development of a fluorescent sensor based on a quinoline group, capable of high selectivity and sensitivity for Zn(2+) over other cations, has been reported. This sensor, which involves a specific binding mode with Zn(2+), demonstrates the utility of quinoline derivatives in detecting and differentiating metal ions in various environments, including living cells. Such advancements highlight the role of quinoline derivatives in analytical chemistry and biomedical research (Li et al., 2014).

Potential in Anticancer Therapy

Quinoline-4-carboxylic acid derivatives, including those with structural similarities to 6-fluoro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide, have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines. These compounds have shown significant anticancer activity, with some exceeding the potency of doxorubicin. Their potential for inducing apoptosis and inhibiting topoisomerase IIα suggests a promising avenue for anticancer drug development (Bhatt et al., 2015).

Mechanism of Action

The mechanism of action of quinoline derivatives is related to their ability to inhibit DNA synthesis. They promote the cleavage of bacterial DNA gyrase and type IV topoisomerase, which leads to rapid bacterial death .

properties

IUPAC Name

6-fluoro-4-oxo-N-(pyridin-3-ylmethyl)-1H-quinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQYSVRJKPTEDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.